Oxetane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxetanecarbonitrile is a chemical compound characterized by a four-membered oxetane ring with a nitrile group attached to it. The molecular formula of 2-oxetanecarbonitrile is C4H5NO. This compound is of significant interest in organic chemistry due to its unique ring structure and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxetanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chloropropionitrile with a base can lead to the formation of 2-oxetanecarbonitrile via intramolecular cyclization. Another method involves the use of diazo compounds and subsequent O-H insertion and C-C bond-forming cyclization .
Industrial Production Methods
Industrial production of 2-oxetanecarbonitrile typically involves optimized synthetic routes to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction conditions to facilitate the cyclization and formation of the oxetane ring. The exact industrial methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-Oxetanecarbonitrile undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to different products depending on the reagents used.
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as the Paternò-Büchi reaction, to form new ring structures.
Common Reagents and Conditions
Acids and Bases: Used for ring-opening reactions.
Nucleophiles: Employed in substitution reactions.
Photochemical Conditions: Utilized in cycloaddition reactions.
Major Products Formed
Vicinal Halocyanohydrins: Formed from ring-opening reactions with hydrogen halides.
Cycloaddition Products: Resulting from reactions like the Paternò-Büchi reaction.
Scientific Research Applications
2-Oxetanecarbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxetanecarbonitrile involves its reactivity due to the strained oxetane ring and the presence of the nitrile group. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can influence biological pathways and processes, making 2-oxetanecarbonitrile a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Oxetane: A simpler analog without the nitrile group.
3-Oxetanone: Contains a carbonyl group instead of a nitrile group.
2-Methyleneoxetane: Features a methylene group attached to the oxetane ring.
Uniqueness
Its combination of structural features makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H5NO |
---|---|
Molecular Weight |
83.09 g/mol |
IUPAC Name |
oxetane-2-carbonitrile |
InChI |
InChI=1S/C4H5NO/c5-3-4-1-2-6-4/h4H,1-2H2 |
InChI Key |
SHMLZNJGRQRUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.